Cas no 1878-88-2 (3-Nitrophenoxyacetic Acid)

3-Nitrophenoxyacetic Acid is a nitrophenoxy derivative of acetic acid, primarily utilized as an intermediate in organic synthesis and agrochemical research. Its key advantages include its role as a versatile building block for the preparation of herbicides, plant growth regulators, and other fine chemicals. The compound features a reactive carboxyl group and a nitro-substituted aromatic ring, enabling selective functionalization for tailored chemical modifications. It exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. The nitro group also enhances its applicability in electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex aromatic derivatives. Proper handling is advised due to potential irritant properties.
3-Nitrophenoxyacetic Acid structure
3-Nitrophenoxyacetic Acid structure
商品名:3-Nitrophenoxyacetic Acid
CAS番号:1878-88-2
MF:C8H7NO5
メガワット:197.1449
MDL:MFCD00059826
CID:42127

3-Nitrophenoxyacetic Acid 化学的及び物理的性質

名前と識別子

    • 3-Nitrophenoxyacetic acid
    • 2-(3-nitrophenoxy)acetic acid
    • (3-Nitro-phenoxy)-essigsaeure
    • 3-Nitro-phenylaetherglykolsaeure
    • M-NITROPHENOXYACETIC ACID
    • O-(3-Nitro-phenyl)-glykolsaeure
    • Aceticacid, (3-nitrophenoxy)- (9CI)
    • Acetic acid, (m-nitrophenoxy)- (6CI,7CI,8CI)
    • NSC 193418
    • [(3-Nitrophenyl)oxy]acetic acid
    • Nitrophenoxyaceticacid
    • 3-NITROPHENOXYACETIC ACID 98+%
    • 3-Nitrophenoxyacetic acid, 98% 5GR
    • (3-Nitrophenoxy)acetic acid
    • (3-nitrophenoxy)-acetic acid
    • BNRRQAASFDGMMQ-UHFFFAOYSA-N
    • 3-NitrophenoxyaceticAcid
    • (3-nitrophenoxy) acetic acid
    • (3-Nitro-phenoxy)-acetic acid
    • (3-Nitrophenoxy)acetic acid #
    • Jsp003855
    • Acetic acid, (3-nitrophenoxy)-
    • Acetic acid,2-(3-nitrophenoxy)-
    • 3-Nitrophenoxyacetic Acid
    • MDL: MFCD00059826
    • インチ: 1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)
    • InChIKey: BNRRQAASFDGMMQ-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C(=O)O[H])C1=C([H])C([H])=C([H])C(=C1[H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 197.03200
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 92.4

じっけんとくせい

  • 色と性状: ふん
  • ゆうかいてん: 151.0 to 155.0 deg-C
  • PSA: 92.35000
  • LogP: 1.58140
  • ようかいせい: 未確定

3-Nitrophenoxyacetic Acid セキュリティ情報

3-Nitrophenoxyacetic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Nitrophenoxyacetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33520-0.05g
2-(3-nitrophenoxy)acetic acid
1878-88-2 97%
0.05g
$19.0 2023-09-04
abcr
AB139459-5 g
3-Nitrophenoxyacetic acid, 98%; .
1878-88-2 98%
5g
€108.10 2023-05-09
TRC
N509080-50mg
3-Nitrophenoxyacetic Acid
1878-88-2
50mg
$ 50.00 2022-06-03
Enamine
EN300-33520-1.0g
2-(3-nitrophenoxy)acetic acid
1878-88-2 98%
1.0g
$21.0 2023-02-14
eNovation Chemicals LLC
D953153-25g
Acetic acid, 2-(3-nitrophenoxy)-
1878-88-2 98.0%
25g
$145 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159457-25G
3-Nitrophenoxyacetic Acid
1878-88-2 98%
25g
¥953.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159457-5G
3-Nitrophenoxyacetic Acid
1878-88-2 98%
5g
¥343.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N93480-25g
2-(3-nitrophenoxy)acetic acid
1878-88-2 97%
25g
¥3279.0 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0224-25G
3-Nitrophenoxyacetic Acid
1878-88-2 >98.0%(GC)(T)
25g
¥1315.00 2023-09-07
Chemenu
CM342636-25g
3-Nitrophenoxyacetic acid
1878-88-2 95%+
25g
$215 2022-06-12

3-Nitrophenoxyacetic Acid 関連文献

3-Nitrophenoxyacetic Acidに関する追加情報

Introduction to 3-Nitrophenoxyacetic Acid (CAS No. 1878-88-2)

3-Nitrophenoxyacetic acid, with the chemical formula C₆H₅NO₄ and CAS number 1878-88-2, is a nitro-substituted phenoxyacetic acid derivative. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. The nitro group and phenoxyacetic acid moiety contribute to its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

The 3-nitrophenoxyacetic acid structure is characterized by a phenolic ring substituted with a nitro group at the 3-position and an acetic acid side chain attached to the phenoxy ring. This arrangement imparts distinct electronic and steric properties, influencing its interactions with biological targets. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in designing bioactive molecules with specific therapeutic effects.

In recent years, there has been growing interest in 3-nitrophenoxyacetic acid as a scaffold for developing novel agrochemicals and pharmaceuticals. Its derivatives have been investigated for their herbicidal, fungicidal, and even anticancer properties. The phenoxyacetic acid moiety is commonly found in herbicides, where it disrupts plant growth by inhibiting auxin transport. The introduction of a nitro group modifies these properties, potentially enhancing efficacy or altering selectivity.

One of the most compelling aspects of 3-nitrophenoxyacetic acid is its versatility in chemical synthesis. The presence of both the nitro group and the carboxylic acid functional group allows for further derivatization through various reactions such as reduction, hydrogenation, esterification, and amidation. These modifications can fine-tune the pharmacological profile of the compound, making it adaptable for different therapeutic applications.

Recent studies have highlighted the potential of 3-nitrophenoxyacetic acid derivatives in modulating biological pathways associated with inflammation and metabolic disorders. For instance, certain analogs have shown promise in inhibiting enzymes involved in lipid synthesis and glucose metabolism. This aligns with the broader trend in drug discovery toward targeting multifunctional pathways rather than single enzymes.

The pharmacokinetic properties of 3-nitrophenoxyacetic acid also warrant discussion. The compound’s solubility profile, metabolic stability, and distribution within biological systems are critical factors determining its therapeutic potential. Preliminary studies suggest that modifications to the nitro group can significantly impact these properties. For example, electron-withdrawing substituents may enhance binding affinity to biological targets while reducing systemic toxicity.

In addition to its pharmaceutical applications, 3-nitrophenoxyacetic acid has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored for developing catalysts and sensors. The nitro group’s redox activity makes it particularly interesting for designing electrochemical systems that can respond to environmental stimuli.

The synthesis of 3-nitrophenoxyacetic acid typically involves nitration of phenol followed by coupling with glyoxylic acid or its derivatives. Advances in green chemistry have led to more sustainable methods, such as catalytic nitration processes that minimize waste generation. These innovations are essential for ensuring the long-term viability of producing this compound on an industrial scale.

Regulatory considerations also play a significant role in the development and commercialization of 3-nitrophenoxyacetic acid derivatives. Compliance with international guidelines ensures safety and efficacy across different markets. Manufacturers must navigate complex regulatory landscapes while maintaining high standards of quality control.

Looking ahead, the future of 3-nitrophenoxyacetic acid research appears promising. Ongoing investigations are exploring its role in precision medicine, where tailored derivatives could target specific genetic or molecular profiles associated with diseases. Collaborative efforts between academia and industry are likely to drive innovation in this field.

In conclusion,3-Nitrophenoxyacetic Acid (CAS No. 1878-88-2) represents a fascinating compound with diverse applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features offer opportunities for developing novel bioactive molecules while addressing environmental and regulatory challenges through sustainable practices.

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